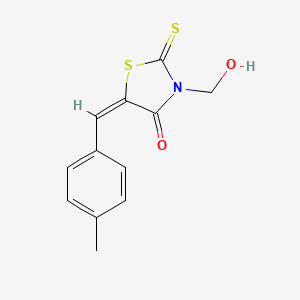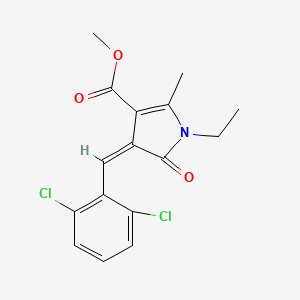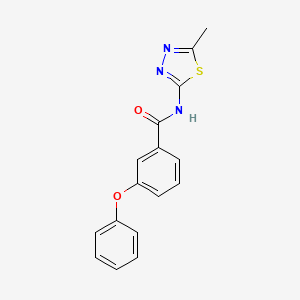
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDC' and is a member of the acetanilide class of compounds. BDC has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mécanisme D'action
BDC exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, specifically COX-2. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, BDC reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BDC has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammatory conditions. Studies have also demonstrated that BDC has a favorable safety profile and does not exhibit any significant toxicity at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDC is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of BDC is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BDC. One area of interest is the development of more effective formulations of BDC that can improve its solubility and bioavailability. Another potential direction is the investigation of BDC's effects on other inflammatory mediators and pathways, such as the NF-κB pathway. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BDC in human clinical trials.
Méthodes De Synthèse
BDC can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 4-bromoanisole to form 2-(4-bromo-2,6-dimethylphenoxy)anisole. This intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base to yield 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide.
Applications De Recherche Scientifique
BDC has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Studies have shown that BDC exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c1-9-5-11(17)6-10(2)16(9)22-8-15(21)20-14-7-12(18)3-4-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTJZBLBKOWSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5018664.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5018669.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)
![N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5018679.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018684.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)

![diethyl [3-(3-methylphenoxy)propyl]malonate](/img/structure/B5018716.png)

![2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5018722.png)

![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5018740.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)